molecular formula C19H18N2O4 B5023213 2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5023213
M. Wt: 338.4 g/mol
InChI Key: JXROZXKRAHUZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have significant pharmacological properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the inhibition of glycogen synthase kinase-3β (this compoundβ). This compoundβ is a key enzyme that plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of this compoundβ has been found to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its ability to inhibit this compoundβ. This inhibition leads to the activation of various signaling pathways that are involved in cell survival, differentiation, and proliferation. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potent inhibitory activity against this compoundβ, its ability to activate various signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research and development of 2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. These include the identification of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the development of new drug delivery systems to improve its bioavailability and efficacy.
In conclusion, this compound is a promising chemical compound that has significant pharmacological properties. Its ability to inhibit this compoundβ and activate various signaling pathways make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 3-(4-morpholinyl)propionyl chloride with 2-amino-1,3-benzoxazole in the presence of triethylamine. The resulting intermediate is then treated with phosgene to form the final product.

Scientific Research Applications

2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to have significant pharmacological properties that make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-16(20-9-11-25-12-10-20)7-8-21-18(23)14-5-1-3-13-4-2-6-15(17(13)14)19(21)24/h1-6H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXROZXKRAHUZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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